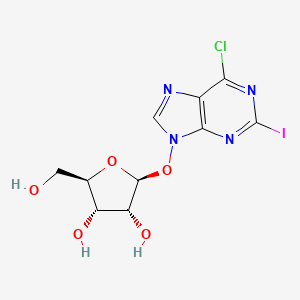
(2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C10H10ClIN4O5 and its molecular weight is 428.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (CAS Number: 313477-85-9) is a purine nucleoside analogue that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. Its structure features a tetrahydrofuran core substituted with a chlorinated and iodinated purine derivative, which suggests possible interactions with nucleic acids and enzymes involved in DNA synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀ClIN₄O₄ |
| Molecular Weight | 412.57 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides. It is believed to interfere with nucleic acid metabolism by:
- Inhibition of DNA Synthesis : The compound competes with natural nucleosides for incorporation into DNA, thereby disrupting replication processes.
- Induction of Apoptosis : It may trigger programmed cell death in malignant cells through various pathways, including the activation of caspases and modulation of pro-apoptotic factors.
- Antiviral Activity : Similar compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms.
Antitumor Activity
Research indicates that purine nucleoside analogues exhibit broad antitumor activity, particularly against indolent lymphoid malignancies. For instance, Robak et al. (2012) discuss the use of such analogues in treating chronic lymphoid leukemias, highlighting their mechanisms of action which include DNA synthesis inhibition and apoptosis induction .
Case Studies
- Chronic Lymphocytic Leukemia (CLL) : In a clinical study involving patients with CLL, treatment with a related purine analogue demonstrated significant reductions in tumor burden and prolonged survival rates.
- Hepatocellular Carcinoma : Another study evaluated the efficacy of this compound in hepatocellular carcinoma models, revealing its potential to inhibit tumor growth through apoptosis and cell cycle arrest.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other purine derivatives:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| 6-Chloro-2-Iodopurine Riboside | DNA synthesis inhibition | Antitumor |
| Acyclovir | Viral DNA polymerase inhibition | Antiviral |
| Fludarabine | Incorporation into DNA | Antitumor |
Propiedades
Número CAS |
313477-85-9 |
|---|---|
Fórmula molecular |
C10H10ClIN4O5 |
Peso molecular |
428.57 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H10ClIN4O5/c11-7-4-8(15-10(12)14-7)16(2-13-4)21-9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9+/m1/s1 |
Clave InChI |
VWEZOOISWIPSDC-BDXYJKHTSA-N |
SMILES |
C1=NC2=C(N1OC3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I |
SMILES isomérico |
C1=NC2=C(N1O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)I |
SMILES canónico |
C1=NC2=C(N1OC3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















